molecular formula C6H9N B13323742 (S)-3-Ethynylpyrrolidine

(S)-3-Ethynylpyrrolidine

Cat. No.: B13323742
M. Wt: 95.14 g/mol
InChI Key: HIUIQKBMXNDIOB-ZCFIWIBFSA-N
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Description

(S)-3-Ethynylpyrrolidine is a chiral compound featuring a pyrrolidine ring with an ethynyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethynylpyrrolidine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method includes the alkylation of a pyrrolidine derivative with an ethynyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethynyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process while maintaining the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Ethynylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles like organolithium or Grignard reagents are employed.

Major Products: The major products formed from these reactions include various functionalized pyrrolidine derivatives, which can be further utilized in synthetic chemistry and drug development.

Scientific Research Applications

(S)-3-Ethynylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Ethynylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring without the ethynyl group.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

    Pyrrolizine: A bicyclic compound containing fused pyrrolidine and pyrrole rings.

Uniqueness: (S)-3-Ethynylpyrrolidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of chiral molecules and in the development of enzyme inhibitors.

Properties

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

(3S)-3-ethynylpyrrolidine

InChI

InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2/t6-/m1/s1

InChI Key

HIUIQKBMXNDIOB-ZCFIWIBFSA-N

Isomeric SMILES

C#C[C@@H]1CCNC1

Canonical SMILES

C#CC1CCNC1

Origin of Product

United States

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